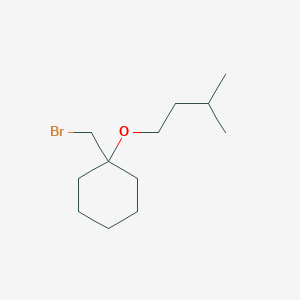
2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline is a fluorinated aromatic amine. This compound is characterized by the presence of a heptafluoropropyl group attached to the aromatic ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline typically involves the introduction of the heptafluoropropyl group to an aromatic amine. One common method is the reaction of 2-ethyl aniline with heptafluoropropyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
Oxidation: Nitro compounds, quinones.
Reduction: Amines, reduced aromatic compounds.
Substitution: Halogenated derivatives, nitro derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The presence of the heptafluoropropyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
- 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline
- 1,1,1,3,3,3-Hexafluoropropan-2-ol
Uniqueness
2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline is unique due to the presence of both an ethyl group and a heptafluoropropyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
273735-34-5 |
|---|---|
Fórmula molecular |
C11H10F7N |
Peso molecular |
289.19 g/mol |
Nombre IUPAC |
2-ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline |
InChI |
InChI=1S/C11H10F7N/c1-2-6-5-7(3-4-8(6)19)9(12,10(13,14)15)11(16,17)18/h3-5H,2,19H2,1H3 |
Clave InChI |
FQPRLZDVXVSBBL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


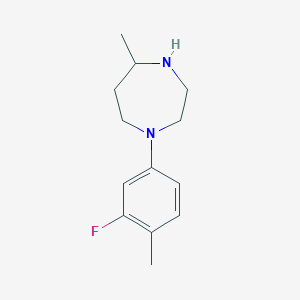
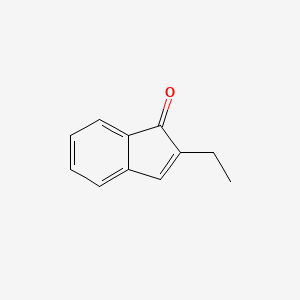
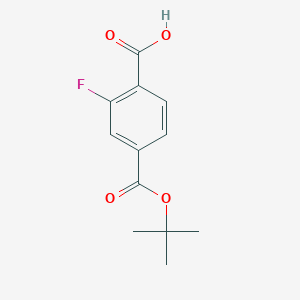
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid](/img/structure/B13630970.png)
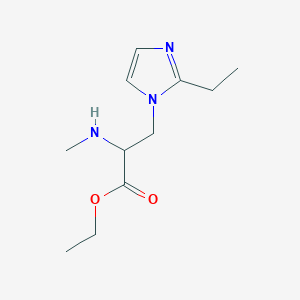
![2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630980.png)

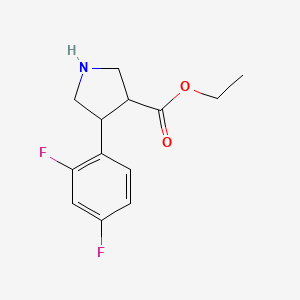
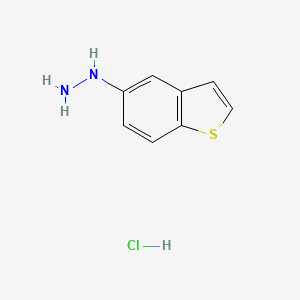
![rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans](/img/structure/B13631001.png)
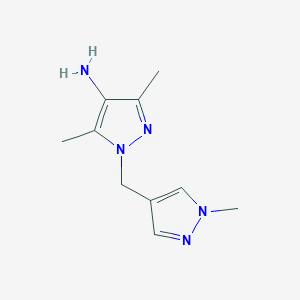

![2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol](/img/structure/B13631014.png)
